IPI-3063

Description

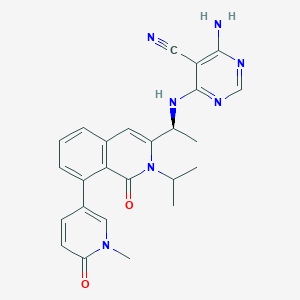

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHAYOJCPNWKBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IPI-3063: A Deep Dive into its Mechanism of Action in B Lymphocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-3063 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform.[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes in B lymphocytes, including survival, proliferation, and differentiation.[1][2][4] Dysregulation of this pathway is frequently implicated in B-cell malignancies and autoimmune diseases, making the p110δ isoform a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of IPI-3063 in B lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

IPI-3063 exerts its effects by selectively binding to the ATP-binding site of the p110δ catalytic subunit of PI3K, thereby inhibiting its kinase activity. This targeted inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, IPI-3063 effectively attenuates the entire PI3K/Akt signaling cascade in B cells. This leads to a reduction in the phosphorylation of Akt (p-Akt), a key biomarker of PI3K pathway activation.[1] The inhibition of this central signaling node has profound consequences on B cell function, potently suppressing their survival, proliferation, and differentiation into antibody-producing plasmablasts.[1][2][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of IPI-3063

| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. p110δ |

| p110δ | 2.5 ± 1.2 | 0.1 | - |

| p110α | >1000 | >100 | >1000-fold |

| p110β | >1000 | >100 | >1000-fold |

| p110γ | >1000 | >100 | >1000-fold |

IC50 (half-maximal inhibitory concentration) values represent the concentration of IPI-3063 required to inhibit 50% of the target enzyme's activity. Data compiled from multiple sources.[1][3]

Table 2: Functional Effects of IPI-3063 on B Lymphocytes

| B Cell Function | Assay | Stimulus | IPI-3063 Concentration (nM) | Observed Effect |

| Signaling | Western Blot (p-Akt) | α-IgM + IL-4 | 1 | Significant reduction in p-Akt |

| Survival | Cell Viability Assay | BAFF | 10 | Significant decrease in B cell survival |

| Proliferation (Mouse) | CFSE Dilution | α-IgM + IL-4 / LPS | 1 | Significant reduction in proliferation |

| Proliferation (Human) | CFSE Dilution | CD40L + anti-IgM/IgG + IL-2 + IL-21 | 1 | Markedly reduced ability to proliferate |

| Differentiation | Plasmablast Quantification | LPS | 1 | Significant reduction in plasmablast differentiation |

This table summarizes the key functional consequences of IPI-3063 treatment on B lymphocytes in vitro.[1][4]

Mandatory Visualization

Caption: IPI-3063 inhibits p110δ, blocking PIP3 production and Akt activation.

Caption: Workflow for assessing IPI-3063's effect on B cell proliferation.

Experimental Protocols

B Cell Proliferation Assay (CFSE-based)

Objective: To quantify the inhibitory effect of IPI-3063 on B lymphocyte proliferation in response to stimuli.

Materials:

-

Isolated primary B lymphocytes (mouse or human)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

B cell stimuli (e.g., anti-IgM, anti-CD40, LPS, IL-4)

-

IPI-3063 stock solution (in DMSO)

-

96-well cell culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-B220 or anti-CD19, viability dye)

Procedure:

-

Cell Preparation: Isolate B lymphocytes from spleen (mouse) or peripheral blood mononuclear cells (PBMCs) (human) using standard negative selection magnetic bead-based kits.

-

CFSE Labeling: Resuspend purified B cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.

-

Cell Plating: Resuspend the CFSE-labeled B cells in complete culture medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

IPI-3063 Treatment: Prepare serial dilutions of IPI-3063 in complete culture medium. Add the desired concentrations of IPI-3063 (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) to the appropriate wells.

-

Stimulation: Immediately after adding the inhibitor, add the B cell stimulus to the wells (e.g., anti-IgM + IL-4 for mouse B cells).

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with a viability dye and a B-cell specific marker (e.g., anti-B220 for mouse, anti-CD19 for human). Acquire data on a flow cytometer. Analyze the data by gating on live, single B cells and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.

B Cell Survival Assay

Objective: To determine the effect of IPI-3063 on B lymphocyte viability in the presence of survival factors.

Materials:

-

Isolated primary B lymphocytes

-

Complete RPMI-1640 medium

-

B-cell activating factor (BAFF) or Interleukin-4 (IL-4)

-

IPI-3063 stock solution (in DMSO)

-

96-well cell culture plates

-

Reagents for viability assessment (e.g., Annexin V and Propidium Iodide for flow cytometry, or a luminescence-based ATP assay)

Procedure:

-

Cell Plating: Isolate and plate B lymphocytes in a 96-well plate at 2 x 10^5 cells/well in complete medium.

-

Treatment and Stimulation: Add serial dilutions of IPI-3063 and a vehicle control. Immediately add a survival stimulus such as BAFF (10 ng/mL) or IL-4 (10 ng/mL).

-

Incubation: Culture the cells for 48 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

Flow Cytometry: Harvest cells and stain with Annexin V and a viability dye (e.g., PI or 7-AAD). Analyze the percentage of live cells (Annexin V-negative, viability dye-negative).

-

Luminescence Assay: Add a reagent that measures cellular ATP levels (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure luminescence.

-

Plasmablast Differentiation Assay

Objective: To evaluate the impact of IPI-3063 on the differentiation of B cells into plasmablasts.

Materials:

-

Isolated primary B lymphocytes

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

IPI-3063 stock solution (in DMSO)

-

96-well cell culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-B220, anti-CD138)

Procedure:

-

Cell Plating and Treatment: Isolate and plate B lymphocytes as described for the proliferation assay. Add serial dilutions of IPI-3063 and a vehicle control.

-

Stimulation: Add LPS (10 µg/mL) to induce plasmablast differentiation.

-

Incubation: Culture the cells for 72 hours at 37°C and 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain for B cell and plasmablast markers (e.g., anti-B220 and anti-CD138 for mouse B cells). Plasmablasts are identified as B220^low CD138^+. Quantify the percentage of plasmablasts in the live cell population.

Western Blotting for p-Akt

Objective: To measure the direct inhibitory effect of IPI-3063 on PI3K signaling in B cells.

Materials:

-

Isolated primary B lymphocytes

-

Serum-free medium

-

B cell stimulus (e.g., anti-IgM)

-

IPI-3063 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Isolate B cells and rest them in serum-free medium for 2 hours. Pre-treat the cells with various concentrations of IPI-3063 or vehicle for 30 minutes.

-

Stimulation: Stimulate the B cells with anti-IgM (10 µg/mL) for 15 minutes.

-

Cell Lysis: Immediately place the cells on ice, pellet them by centrifugation, and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary antibody against p-Akt overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Conclusion

IPI-3063 is a highly potent and selective inhibitor of the p110δ isoform of PI3K. Its mechanism of action in B lymphocytes is centered on the blockade of the PI3K/Akt signaling pathway, a cornerstone of B cell physiology. This targeted inhibition translates into robust suppression of B cell survival, proliferation, and differentiation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the PI3K pathway in B cell-mediated diseases.

References

- 1. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]

The PI3K Delta Pathway: A Core Signaling Axis in Immunity and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) pathway is a critical intracellular signaling cascade predominantly expressed in hematopoietic cells. It plays a central role in the development, activation, proliferation, and survival of immune cells, particularly B and T lymphocytes. Dysregulation of this pathway is implicated in a range of immunological disorders, including primary immunodeficiencies and hematological malignancies, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of the PI3Kδ pathway, including its core mechanism, quantitative aspects of its components and inhibitors, and detailed experimental protocols for its investigation.

Core Signaling Cascade

The PI3Kδ enzyme is a class IA PI3K, a heterodimer composed of a p110δ catalytic subunit (encoded by the PIK3CD gene) and a p85α regulatory subunit (encoded by the PIK3R1 gene). The activation of PI3Kδ is initiated by a variety of upstream signals, primarily from antigen receptors (B-cell receptor [BCR] and T-cell receptor [TCR]), cytokine receptors, and co-stimulatory molecules on the surface of leukocytes.[1][2][3]

Upon receptor engagement, the p85α regulatory subunit of PI3Kδ binds to phosphorylated tyrosine motifs (YxxM) on the intracellular domains of receptors or their associated adaptor proteins, such as CD19, CD28, BCAP, and ICOS.[2][4][5] This interaction relieves the inhibitory constraint of p85α on the p110δ catalytic subunit, leading to its activation at the plasma membrane.

The activated p110δ then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, recruiting them to the plasma membrane. Key downstream effectors of PI3Kδ include:

-

Phosphoinositide-dependent kinase 1 (PDK1): Recruited by PIP3, PDK1 phosphorylates and activates AKT.

-

AKT (Protein Kinase B): A central node in the pathway, activated AKT phosphorylates a multitude of substrates that regulate cell survival, proliferation, and metabolism.[7]

-

Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that, as part of the mTORC1 and mTORC2 complexes, is a key regulator of cell growth and proliferation.[8]

-

Ribosomal protein S6 kinase (S6K): Activated by mTORC1, S6K promotes protein synthesis and cell growth.

-

Forkhead box O (FOXO) transcription factors: AKT-mediated phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[3]

The signaling cascade is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[9]

Caption: The PI3K Delta Signaling Pathway.

Quantitative Data

Enzyme Kinetics of PI3K Delta

| Parameter | Value | Reference |

| Km for ATP | 24.8 ± 4.2 µM | [10] |

| Km for PIP2 | Not explicitly found for PI3K delta, but a study on fluorescent PIP2 derivatives reported values in the low µM range for PI3K. | [9][10] |

Inhibitor Specificity (IC50 Values)

| Inhibitor | PI3Kδ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | References |

| Idelalisib (CAL-101) | 2.5 | >100-fold selectivity | >100-fold selectivity | 89 | [11] |

| Duvelisib (IPI-145) | 2.5 | 1602 | 85 | 27.4 | [12][13][14][15] |

| Leniolisib (CDZ173) | 11 | 244 | 424 | 2230 | [16][17] |

Experimental Protocols

In Vitro PI3K Delta Kinase Assay

This protocol is designed to measure the enzymatic activity of purified PI3Kδ and to assess the potency of inhibitors.

Materials:

-

Purified recombinant PI3Kδ (p110δ/p85α)

-

PI(4,5)P2 substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test inhibitors dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X kinase reaction buffer.

-

Dilute the PI(4,5)P2 substrate in the kinase reaction buffer to the desired final concentration (e.g., 10 µM).

-

Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute further in the kinase reaction buffer.

-

-

Enzyme and Inhibitor Incubation:

-

In a 384-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 4 µL of diluted PI3Kδ enzyme to each well.

-

Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 4 µL of the PI(4,5)P2/ATP mixture to each well. The final ATP concentration should be at or below its Km (e.g., 25 µM) for inhibitor studies.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Briefly, add ADP-Glo™ Reagent to deplete unused ATP.

-

Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kδ activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram:

Caption: In Vitro PI3K Delta Kinase Assay Workflow.

Western Blot for Phosphorylated AKT and S6

This protocol describes the detection of phosphorylated AKT (p-AKT Ser473) and S6 (p-S6 Ser235/236) as readouts of PI3Kδ pathway activation in cell lysates.

Materials:

-

Cell culture reagents

-

Stimulants (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)

-

PI3Kδ inhibitors

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-AKT Ser473, anti-p-S6 Ser235/236, anti-total AKT, anti-total S6)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture immune cells (e.g., B cells, T cells) under appropriate conditions.

-

Pre-treat cells with a PI3Kδ inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 5-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[9]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and reprobed with antibodies against total AKT or total S6.

-

Intracellular Flow Cytometry for Phospho-Protein Analysis

This protocol allows for the quantitative analysis of PI3Kδ pathway activation at the single-cell level by measuring the phosphorylation of downstream targets.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells)

-

Cell culture medium

-

Stimulants and inhibitors

-

Fixation buffer (e.g., 1.5-4% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD3 for T cells)

-

Fluorochrome-conjugated antibodies against intracellular phospho-proteins (e.g., anti-p-AKT Ser473, anti-p-S6 Ser235/236)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Prepare a single-cell suspension of immune cells.

-

Pre-treat cells with a PI3Kδ inhibitor or vehicle.

-

Stimulate the cells with an appropriate agonist.

-

-

Fixation:

-

Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed fixation buffer and incubating for 10-15 minutes at room temperature.[21]

-

-

Permeabilization:

-

Pellet the fixed cells by centrifugation and resuspend them in ice-cold permeabilization buffer (e.g., methanol). Incubate on ice for 30 minutes.[22]

-

-

Staining:

-

Wash the permeabilized cells with staining buffer (e.g., PBS with 1% BSA).

-

Stain for cell surface markers by incubating with the appropriate antibodies for 30 minutes on ice.

-

Wash the cells.

-

Stain for intracellular phospho-proteins by incubating with the phospho-specific antibodies for 30-60 minutes at room temperature, protected from light.[4]

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend them in staining buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the cell population of interest (e.g., CD19+ B cells) and quantifying the median fluorescence intensity (MFI) of the phospho-specific antibody staining.[23]

-

Logical Relationship Diagram for Experimental Choice:

Caption: Choosing the Right Experimental Approach.

References

- 1. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]

- 4. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. Kinetic Analysis of PI3K Reactions with Fluorescent PIP2 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. tribioscience.com [tribioscience.com]

- 16. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. adooq.com [adooq.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

The Role of p110δ in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic subunit p110δ of phosphoinositide 3-kinase (PI3K) has emerged as a critical regulator of the immune system and a promising therapeutic target for a range of autoimmune diseases. Its expression is predominantly restricted to hematopoietic cells, playing a key role in the development, activation, and function of various immune cell lineages, including B cells, T cells, and innate immune cells.[1][2] Dysregulation of the PI3Kδ signaling pathway is implicated in the pathogenesis of numerous autoimmune disorders. This technical guide provides an in-depth overview of the role of p110δ in preclinical autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: p110δ in Autoimmune Disease Models

The following tables summarize the quantitative effects of p110δ inhibition or genetic inactivation in key mouse models of autoimmune diseases.

Table 1: Systemic Lupus Erythematosus (SLE) Models

| Model | Treatment/Genetic Modification | Key Parameter | Result | Reference |

| BXSB Mice | IC87114 (p110δ inhibitor) | Proteinuria | Significant decrease in proteinuria levels. | [3] |

| Serum Creatinine | Significant decrease in serum creatinine levels. | [3] | ||

| Anti-dsDNA Antibodies | Markedly reduced serum levels. | [3] | ||

| Survival | Improved survival rate. | [3] | ||

| MRL/lpr Mice | p110δ inhibitor | Proteinuria | Reduced protein concentration in urine. | [4] |

| Anti-DNA Antibodies | Reduced total DNA-specific antibody levels in serum. | [4] | ||

| B and T Cell Numbers | Reduced numbers of B and T lymphocytes. | [1] | ||

| Glomerulonephritis Score | Alleviation of glomerulonephritis. | [4] |

Table 2: Rheumatoid Arthritis (RA) Models

| Model | Treatment/Genetic Modification | Key Parameter | Result | Reference |

| Collagen-Induced Arthritis (CIA) | p110δ inhibitor (unspecified) | Clinical Score | Reduction in arthritis score. | [5][6][7] |

| Paw Thickness/Swelling | Reduction in paw swelling. | [6][7] | ||

| Disease Incidence | Reduced incidence of arthritis. | [6] |

Table 3: Inflammatory Bowel Disease (IBD)/Colitis Models

| Model | Genetic Modification | Key Parameter | Result | Reference |

| p110δ Kinase-Dead (p110δKD) Mice | Spontaneous Colitis | Histology Score | Increased histology scores in conventionalized mice compared to germ-free. | [8] |

| Colonic IL-10 Production | Significantly decreased IL-10 production in colonic explants. | [8][9] | ||

| Colonic IL-12p40 Production | Significantly increased IL-12p40 production in colonic explants. | [8][9] | ||

| T-cell transfer model of colitis | Adoptive transfer of p110δD910A Tregs | Colitis Development | Failure to prevent colitis development. | [10] |

Signaling Pathways Involving p110δ

The following diagrams illustrate the central role of p110δ in immune cell signaling pathways implicated in autoimmunity.

p110δ Signaling in B-Cell Activation

Caption: p110δ signaling downstream of B-cell receptors.

p110δ Signaling in T-Cell Activation and Function

Caption: p110δ and p110γ signaling in T-cell activation and differentiation.

Role of p110δ in Regulatory T Cell (Treg) Function

Caption: Consequences of p110δ activity on Treg function.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of p110δ research in autoimmune models are provided below.

In Vitro PI3K Activity Assay (Radiolabeled ATP)

This protocol describes a method to measure the lipid kinase activity of immunoprecipitated p110δ.[11][12][13]

a. Immunoprecipitation of p110δ:

-

Lyse 1-5 x 107 primary lymphocytes in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM EDTA, with protease and phosphatase inhibitors).

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clear the supernatant by incubating with 20 µL of protein A/G-sepharose beads for 30 minutes at 4°C with rotation.

-

Centrifuge at 2,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.

-

Add 1-2 µg of anti-p110δ antibody and incubate for 2 hours to overnight at 4°C with rotation.

-

Add 30 µL of protein A/G-sepharose beads and incubate for 1 hour at 4°C with rotation.

-

Wash the beads three times with lysis buffer and twice with kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT).

b. Kinase Reaction:

-

Resuspend the immunoprecipitated p110δ beads in 30 µL of kinase assay buffer.

-

Prepare the lipid substrate by sonicating phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) to a final concentration of 0.2 mg/mL in kinase assay buffer.

-

To initiate the kinase reaction, add 10 µL of the lipid substrate and 10 µL of ATP mix (final concentration 50-100 µM ATP, 5-10 µCi [γ-32P]ATP) to the beads.

-

Incubate at 30°C for 10-20 minutes with gentle agitation.

-

Stop the reaction by adding 100 µL of 1M HCl.

c. Lipid Extraction and Analysis:

-

Extract the lipids by adding 200 µL of chloroform:methanol (1:1).

-

Vortex and centrifuge to separate the phases.

-

Spot the lower organic phase onto a silica gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a solvent system such as chloroform:methanol:water:ammonia (45:35:8:2).

-

Dry the plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled lipid products.

-

Quantify the spots using densitometry.

Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an RA-like disease in susceptible mouse strains like DBA/1J.[5][7][14]

a. Immunization:

-

Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

-

On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

b. Clinical Scoring:

-

Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 35.

-

Score each paw based on a scale of 0-4 for erythema and swelling:

-

0: No evidence of erythema and swelling.

-

1: Erythema and mild swelling confined to the tarsals or ankle or digits.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.

-

-

The maximum clinical score per mouse is 16.

-

Measure paw thickness using a digital caliper.

Histological Scoring of Colitis

This protocol provides a method for quantifying intestinal inflammation in mouse models of colitis.[15][16][17][18][19]

a. Tissue Preparation:

-

Harvest the entire colon from the cecum to the anus.

-

Fix the colon in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section at 5 µm.

-

Stain sections with hematoxylin and eosin (H&E).

b. Histological Scoring:

-

Score the sections in a blinded manner based on the following criteria:

-

Severity of Inflammation (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.

-

Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.

-

Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.

-

Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.

-

-

The total histology score is the sum of the individual scores.

Measurement of Proteinuria in Lupus Mouse Models

Proteinuria is a key indicator of kidney damage in SLE models.[20][21][22][23][24]

a. Urine Collection:

-

Place individual mice in metabolic cages for 24-hour urine collection.

-

Alternatively, collect spot urine samples by gently handling the mouse over a collection tube.

b. Protein Quantification:

-

Centrifuge the urine to pellet any debris.

-

Measure the total protein concentration using a colorimetric assay such as the Bradford or bicinchoninic acid (BCA) assay, with bovine serum albumin (BSA) as a standard.

-

Alternatively, use a mouse albumin-specific ELISA kit for more precise quantification of albuminuria.

Flow Cytometry for Regulatory T cells (Tregs)

This protocol outlines the staining procedure for identifying Tregs (CD4+Foxp3+) in mouse spleen or lymph nodes.

a. Single-Cell Suspension:

-

Harvest spleen or lymph nodes and mechanically dissociate the tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

b. Staining:

-

Count the cells and adjust the concentration to 1 x 107 cells/mL.

-

Stain for surface markers by incubating 1 x 106 cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.

-

Stain for the intracellular transcription factor Foxp3 with a fluorescently conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer for analysis.

c. Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on lymphocytes based on forward and side scatter, then on single cells.

-

Gate on CD4+ T cells.

-

Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental models discussed in this guide.

Workflow for Collagen-Induced Arthritis (CIA) Model

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Workflow for Lupus Nephritis Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. The PI3K p110δ Regulates Expression of CD38 on Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3Kδ improves systemic lupus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Innate PI3K p110δ regulates Th1/Th17 development and microbiota-dependent colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoinositide 3-Kinase P110δ-Signaling Is Critical for Microbiota-Activated IL-10 Production by B Cells that Regulate Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]

- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.4. Histological colitis scoring [bio-protocol.org]

- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. diacomp.org [diacomp.org]

- 23. mmpc.org [mmpc.org]

- 24. Urinary protein analysis in mice lacking major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling IPI-3063: A Preclinical PI3K Delta Inhibitor

Cambridge, MA - IPI-3063, a potent and highly selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), emerged from the drug discovery programs at Infinity Pharmaceuticals. While it did not progress into clinical trials, its preclinical profile provides valuable insights into the therapeutic potential and biological role of selective PI3Kδ inhibition, particularly in the context of B-cell malignancies and autoimmune diseases. This technical guide consolidates the available information on the discovery, preclinical development, and mechanism of action of IPI-3063.

Discovery and Medicinal Chemistry

The precise discovery and lead optimization process for IPI-3063 is not extensively detailed in publicly available literature. However, its chemical structure, (S)-4-amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile, places it within a class of isoquinoline- and pyrimidine-containing compounds actively investigated by Infinity Pharmaceuticals for their PI3K inhibitory activity. The "IPI" designation is characteristic of compounds originating from Infinity Pharmaceuticals' pipeline.

The development of potent and isoform-selective PI3K inhibitors was a significant focus of medicinal chemistry efforts in the early 2010s. The goal was to target the p110δ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[1] By achieving high selectivity for p110δ over other Class I PI3K isoforms (p110α, p110β, and p110γ), compounds like IPI-3063 aimed to minimize off-target effects and improve the therapeutic index.

The chemical scaffold of IPI-3063 was likely refined through iterative structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Key inventors at Infinity Pharmaceuticals, such as David G. Winkler and Jonathan P. DiNitto, were actively involved in patenting novel PI3K inhibitors during this period. While a patent specifically naming IPI-3063 has not been identified, the compound's structure is likely encompassed within broader patents covering this chemical class of PI3Kδ inhibitors.

Mechanism of Action and Preclinical Pharmacology

IPI-3063 is a highly potent and selective inhibitor of the p110δ catalytic subunit of PI3K. Its mechanism of action involves binding to the ATP-binding pocket of the p110δ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, most notably the AKT/mTOR pathway, which is essential for cell growth, proliferation, and survival.

The PI3Kδ signaling pathway is central to B-cell receptor (BCR) signaling and the effects of various cytokines that support B-cell function. By inhibiting p110δ, IPI-3063 effectively dampens these pro-survival and pro-proliferative signals in B-cells.

Signaling Pathway of PI3Kδ Inhibition by IPI-3063

Caption: PI3Kδ signaling pathway and the inhibitory action of IPI-3063.

Preclinical Data

The primary source of preclinical data for IPI-3063 is a 2017 publication in Frontiers in Immunology by Chiu et al. This study comprehensively characterized the in vitro and in vivo effects of IPI-3063 on B-cell function.

In Vitro Potency and Selectivity

IPI-3063 demonstrated potent and highly selective inhibition of PI3K p110δ.

| Parameter | IPI-3063 Value | Reference |

| Biochemical IC50 (p110δ) | 2.5 ± 1.2 nM | |

| Cell-based IC50 (p110δ) | 0.1 nM | |

| Selectivity vs. p110α | >1000-fold | |

| Selectivity vs. p110β | >1000-fold | |

| Selectivity vs. p110γ | >1000-fold |

Effects on B-Cell Function

The study by Chiu et al. demonstrated that IPI-3063 potently modulates various aspects of B-cell biology in vitro.

| B-Cell Function | Effect of IPI-3063 | Effective Concentration | Reference |

| Survival (BAFF-dependent) | Reduced survival in a dose-dependent manner. | Significant at 10 nM | |

| Proliferation (α-IgM + IL-4) | Potently inhibited proliferation. | Significant at 1 nM | |

| Plasmablast Differentiation (LPS) | Potently decreased differentiation. | Significant at 1 nM | |

| Antibody Class Switching (α-CD40 + IL-4) | Increased class switching to IgG1. | Significant at 1 nM | |

| p-AKT Signaling | Reduced phosphorylation of AKT. | Significant at 1 nM |

In Vivo Pharmacokinetics

IPI-3063 was shown to have good pharmacokinetic properties in mice, suggesting its suitability for in vivo studies. However, specific parameters such as Cmax, Tmax, and bioavailability are not detailed in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and interpretation of the findings.

B-Cell Survival Assay

-

Cells: Purified mouse B-cells.

-

Stimulation: B-cell activating factor (BAFF) or Interleukin-4 (IL-4).

-

Treatment: Various concentrations of IPI-3063.

-

Incubation: 48 hours.

-

Readout: Cell viability assessed by flow cytometry (e.g., using 7-AAD staining).

B-Cell Proliferation Assay

-

Cells: Total splenocytes or purified B-cells.

-

Pre-treatment: 30 minutes with IPI-3063.

-

Stimulation:

-

α-IgM + IL-4 for 72 hours.

-

LPS + IL-4 for 96 hours.

-

LPS for 72 hours.

-

α-CD40 + IL-4 for 96 hours.

-

-

Readout: Proliferation measured by CFSE dilution using flow cytometry.

Plasmablast Differentiation Assay

-

Cells: Purified mouse B-cells.

-

Stimulation: LPS.

-

Treatment: Various concentrations of IPI-3063.

-

Readout: Percentage of CD138+B220lo cells determined by flow cytometry.

Experimental Workflow for In Vitro B-Cell Functional Assays

Caption: Generalized workflow for in vitro B-cell functional assays with IPI-3063.

Development History and Conclusion

The development history of IPI-3063 appears to be confined to the preclinical stage. Despite its promising in vitro potency and selectivity, and its demonstrated efficacy in preclinical models of B-cell function, there is no public record of IPI-3063 entering Investigational New Drug (IND)-enabling toxicology studies or clinical trials.

It is common for pharmaceutical companies to develop multiple compounds in a particular class, with only the most promising candidates advancing to clinical development. IPI-3063 may have served as a valuable research tool to probe the biology of PI3Kδ inhibition. Infinity Pharmaceuticals ultimately focused its clinical development efforts on other PI3K inhibitors, such as duvelisib (IPI-145), a dual PI3Kδ/γ inhibitor that received FDA approval, and eganelisib (IPI-549), a selective PI3Kγ inhibitor.

References

An In-depth Technical Guide to the Target Validation of Duvelisib (IPI-145), a Dual PI3K-δ/γ Inhibitor, in B-cell Malignancies

Note on IPI-3063: The query specified "IPI-3063." Publicly available data on a compound with this exact designation is scarce. However, literature from studies on duvelisib has referenced a PI3K-δ inhibitor as "IPI-3063" in preclinical, comparative experiments. The prominent, clinically approved phosphoinositide-3-kinase (PI3K) inhibitor from Infinity Pharmaceuticals with a similar nomenclature is Duvelisib (IPI-145) . This guide will focus on duvelisib, a dual inhibitor of PI3K-δ and PI3K-γ, which is extensively validated in B-cell malignancies and aligns with the likely intent of the query.

Introduction: The PI3K Pathway in B-cell Malignancies

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, differentiation, and metabolism.[1][2][3][4] In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL), the PI3K pathway is often constitutively active, primarily driven by signals from the B-cell receptor (BCR).[2][4][5]

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. Four isoforms of the catalytic subunit exist (p110α, p110β, p110δ, p110γ), and their expression is tissue-specific.[4][6]

-

PI3K-δ (delta): Predominantly expressed in leukocytes, PI3K-δ is a crucial mediator of BCR signaling.[1][4][7] Its hyperactivity in malignant B-cells promotes their proliferation and survival.[8][9]

-

PI3K-γ (gamma): Primarily found in leukocytes, PI3K-γ is involved in chemokine signaling and inflammatory responses.[1][10] It plays a significant role in modulating the tumor microenvironment (TME), which supports the growth and survival of cancer cells.[5][8]

This dual involvement of PI3K-δ and PI3K-γ makes them compelling therapeutic targets. Duvelisib (IPI-145) is an oral, dual inhibitor of both PI3K-δ and PI3K-γ, designed to attack the malignancy directly by blocking BCR signaling and indirectly by disrupting the supportive tumor microenvironment.[1][8][10][11]

Target Validation: From Biochemical Assays to Clinical Efficacy

The validation of PI3K-δ and PI3K-γ as targets for duvelisib in B-cell malignancies is supported by a robust body of evidence spanning biochemical, preclinical, and clinical studies.

Biochemical and In Vitro Cellular Validation

The initial validation of duvelisib's activity involved biochemical assays to determine its potency and selectivity against the PI3K isoforms. These were followed by cellular assays using B-cell malignancy cell lines and primary patient samples to confirm its on-target effects.

Key Findings:

-

Potent Enzymatic Inhibition: Duvelisib potently and selectively inhibits the p110δ and p110γ catalytic subunits of PI3K.[12]

-

Inhibition of Downstream Signaling: Treatment with duvelisib leads to a marked reduction in the phosphorylation of key downstream effectors in the PI3K pathway, most notably AKT and S6 ribosomal protein.[7] This demonstrates successful target engagement within the cell.

-

Induction of Apoptosis and Reduced Proliferation: By blocking pro-survival signals, duvelisib induces apoptosis and inhibits proliferation in cell lines derived from malignant B-cells and in primary tumor cells.[7][13][14]

-

Disruption of Cell Trafficking: Duvelisib mitigates the secretion of chemokines like CCL3 and CCL4 and diminishes CLL cell chemotaxis and migration, processes crucial for the homing of malignant cells to supportive niches like lymph nodes and bone marrow.[7]

Table 1: Biochemical Potency of Duvelisib

| PI3K Isoform | IC₅₀ (nM) |

|---|---|

| p110δ | 2.5[12] |

| p110γ | 27.4[12] |

| p110β | 85[12] |

| p110α | 1602[12] |

IC₅₀: Half maximal inhibitory concentration. Data represents the concentration of duvelisib required to inhibit 50% of the kinase activity.

In Vivo Preclinical and Clinical Validation

Preclinical xenograft models and subsequent human clinical trials have provided definitive validation of duvelisib's efficacy and on-target activity.

Key Findings:

-

In Vivo Efficacy: In xenograft models using human CLL cells, duvelisib treatment led to a significant reduction in leukemic B-cell numbers in the spleen.[13]

-

Modulation of the Tumor Microenvironment: Duvelisib's inhibition of PI3K-γ was shown to shift tumor-associated macrophages from an immunosuppressive (M2-like) to an inflammatory, anti-tumor (M1-like) phenotype.[10]

-

Clinical Activity: Multiple clinical trials have demonstrated duvelisib's efficacy in patients with relapsed or refractory (R/R) B-cell malignancies. The pivotal Phase 3 DUO trial compared duvelisib to ofatumumab in patients with R/R CLL/SLL.[8]

-

Pharmacodynamic Evidence in Patients: Pharmacodynamic studies in patients receiving duvelisib showed reductions in p-AKT levels and the proliferation marker Ki67 in CLL cells, confirming target engagement in vivo.[8]

Table 2: Key Efficacy Data from the Phase 3 DUO Trial (Duvelisib vs. Ofatumumab in R/R CLL/SLL)

| Endpoint | Duvelisib (n=160) | Ofatumumab (n=159) | Hazard Ratio (HR) / p-value |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 13.3 months | 9.9 months | HR = 0.52; p < 0.0001[8] |

| Overall Response Rate (ORR) | 74% | 45% | p < 0.0001[8] |

| Median PFS in del(17p) subgroup | 12.7 months | 9.0 months | HR = 0.40; p = 0.0002[8] |

Data from the DUO study, as assessed by an independent review committee.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the target validation of duvelisib.

Protocol: Western Blot for Phospho-AKT (p-AKT)

This assay measures the inhibition of downstream PI3K signaling.

-

Cell Culture and Treatment: Culture B-cell malignancy cell lines (e.g., TMD8, OCI-Ly10) or primary CLL cells to a density of 1x10⁶ cells/mL. Treat cells with varying concentrations of duvelisib (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2-4 hours.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against p-AKT (Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the membrane for total AKT and a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensity to determine the relative reduction in p-AKT levels.

Protocol: Cell Viability/Apoptosis Assay

This assay determines the cytotoxic effect of the compound.

-

Cell Plating and Treatment: Plate 5,000-10,000 cells per well in a 96-well plate. Treat with a dose range of duvelisib for 48-72 hours.

-

Viability Measurement (e.g., CellTiter-Glo®):

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. Viability is proportional to the signal.

-

-

Apoptosis Measurement (e.g., Annexin V/PI Staining):

-

Harvest treated cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry. Annexin V positive cells are apoptotic.

-

References

- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 2. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duvelisib - Wikipedia [en.wikipedia.org]

- 4. onclive.com [onclive.com]

- 5. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 6. researchgate.net [researchgate.net]

- 7. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

The Selectivity Profile of IPI-3063: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[1][2] This technical guide provides an in-depth overview of the selectivity profile of IPI-3063, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information is intended to support researchers and professionals in the fields of immunology, oncology, and drug development in understanding and utilizing this compound.

Core Selectivity and Potency

IPI-3063 demonstrates remarkable selectivity for the p110δ isoform of PI3K, a target critically involved in the development, survival, activation, and differentiation of B lymphocytes.[3][4][5] This selectivity is crucial for minimizing off-target effects and is a key characteristic of its therapeutic potential.

Biochemical and Cellular Inhibition

The inhibitory activity of IPI-3063 has been quantified through both biochemical and cell-based assays. In biochemical assays, IPI-3063 exhibits a half-maximal inhibitory concentration (IC50) of 2.5 ± 1.2 nM against p110δ.[1][2] Its potency is significantly lower against other class I PI3K isoforms, with IC50 values being at least 400-fold higher for p110α, p110β, and p110γ.[1][2]

In a cellular context, IPI-3063 is even more potent and selective. In p110δ-specific cell-based assays, it demonstrates an IC50 of 0.1 nM.[1][3][6] The selectivity in a cellular environment is even more pronounced, with at least a 1,000-fold higher IC50 value for other class I PI3K isoforms.[1][3][6]

| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Fold (vs. p110δ) |

| p110δ | 2.5 ± 1.2[1][2] | 0.1[1][3][6] | 1x |

| p110α | >1000 | >100 | >400x (Biochemical), >1000x (Cellular)[1][6] |

| p110β | >1000 | >100 | >400x (Biochemical), >1000x (Cellular)[1][6] |

| p110γ | >1000 | >100 | >400x (Biochemical), >1000x (Cellular)[1][6] |

Mechanism of Action: PI3K/AKT Signaling Pathway

IPI-3063 exerts its effects by inhibiting the PI3K signaling pathway, which is crucial for B cell function. The p110δ isoform, when activated, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Inhibition of p110δ by IPI-3063 leads to a reduction in phosphorylated AKT (p-AKT), thereby suppressing B cell survival, proliferation, and differentiation.[3]

Experimental Protocols

Biochemical Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of IPI-3063 against purified PI3K isoforms.

-

Methodology:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.

-

The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of IPI-3063.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based p110δ-Specific Assay

-

Objective: To assess the potency and selectivity of IPI-3063 in a cellular context.

-

Methodology:

-

A cell line engineered to express a specific PI3K isoform (e.g., p110δ) is used.

-

Cells are treated with a stimulating agent to activate the PI3K pathway.

-

Simultaneously, cells are exposed to a range of IPI-3063 concentrations.

-

The level of a downstream signaling molecule, such as phosphorylated AKT (p-AKT), is measured using methods like ELISA or Western blotting.

-

IC50 values are determined from the dose-response curve of p-AKT inhibition.

-

B Cell Proliferation and Survival Assays

-

Objective: To evaluate the functional effects of IPI-3063 on primary B cells.

-

Methodology:

-

Purified mouse B cells are isolated from the spleen.[6]

-

For survival assays, cells are cultured in the presence of B-cell activating factor (BAFF) or interleukin-4 (IL-4) with varying concentrations of IPI-3063 for 48 hours.[4][6]

-

For proliferation assays, cells are labeled with a fluorescent dye (e.g., CFSE) and stimulated with agents like α-IgM + IL-4 or LPS + IL-4 in the presence of different concentrations of IPI-3063 for 72-96 hours.[4]

-

Cell viability and proliferation are assessed by flow cytometry.[4]

-

Plasmablast Differentiation Assay

-

Objective: To determine the impact of IPI-3063 on the differentiation of B cells into antibody-secreting plasmablasts.

-

Methodology:

-

Purified B cells are stimulated with lipopolysaccharide (LPS) to induce plasmablast differentiation.[4]

-

Cells are concurrently treated with a dose range of IPI-3063.[4]

-

After an appropriate incubation period (e.g., 72 hours), the percentage of plasmablasts (identified by surface markers like CD138+B220lo) is quantified by flow cytometry.[4]

-

Secreted antibodies (e.g., IgM) in the culture supernatant can also be measured by ELISA.[4]

-

In Vivo Studies

While in-depth clinical trial data for IPI-3063 is not extensively published, preclinical studies have been conducted. For instance, IPI-3063 has been shown to have good pharmacokinetic properties in mice.[1][6] In animal models, it was administered orally to Brown Norway rats at a dosage of 50 mg/kg.[6]

Conclusion

IPI-3063 is a highly potent and selective inhibitor of the p110δ isoform of PI3K. Its selectivity profile, characterized by sub-nanomolar cellular potency against p110δ and over a thousand-fold selectivity against other class I isoforms, makes it a valuable tool for studying the biological roles of p110δ.[1][3][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate the effects of this compound in various in vitro and in vivo models. The targeted inhibition of the PI3K/AKT pathway by IPI-3063 underscores its potential for therapeutic applications in B cell-mediated diseases.[3][4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. adooq.com [adooq.com]

- 3. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]

- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

IPI-3063: A Researcher's Guide to a Potent and Selective PI3K-Delta Inhibitor in Immunology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IPI-3063, a highly potent and selective inhibitor of the p110δ catalytic isoform of phosphoinositide 3-kinase (PI3K). Elevated PI3K signaling is a hallmark of various B cell malignancies and autoimmune diseases, making the p110δ isoform a critical therapeutic target.[1][2] IPI-3063 serves as a valuable research tool for dissecting the role of PI3K-delta in immune cell function, particularly in B lymphocytes. This document outlines the core mechanism of action of IPI-3063, presents its biochemical and cellular activity in a structured format, provides detailed experimental protocols for its use in immunological studies, and visualizes key pathways and workflows.

Core Mechanism of Action

IPI-3063 is a small molecule inhibitor that selectively targets the p110δ isoform of PI3K.[1][3][4] The PI3K family of lipid kinases plays a crucial role in relaying signals from cell surface receptors to downstream intracellular signaling pathways, such as the AKT/mTOR pathway, which governs cell survival, proliferation, and differentiation.[1][2] The p110δ isoform is predominantly expressed in hematopoietic cells and is critical for B lymphocyte development, activation, and survival.[1][2] By selectively inhibiting p110δ, IPI-3063 effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT. This targeted inhibition allows for the precise investigation of p110δ-mediated signaling in immune responses.

Data Presentation: Quantitative Analysis of IPI-3063 Activity

The potency and selectivity of IPI-3063 have been characterized through biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC50 Values of IPI-3063 against Class I PI3K Isoforms

| PI3K Isoform | Biochemical IC50 (nM) |

| p110α | 1171 ± 533[5] |

| p110β | 1508 ± 624[5] |

| p110γ | 2187 ± 1529[5] |

| p110δ | 2.5 ± 1.2 [3][4][5] |

Data presented as mean ± standard deviation.

Table 2: Cellular IC50 Values of IPI-3063 in p110-Specific Assays

| PI3K Isoform | Cellular IC50 (nM) |

| p110α | 1901 ± 1318[5] |

| p110β | 102.8 ± 35.7[5] |

| p110γ | 418.8 ± 117.2[5] |

| p110δ | 0.1 [3][4] |

Data presented as mean ± standard deviation where available.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental applications of IPI-3063, the following diagrams have been generated.

Caption: PI3K-delta signaling pathway and the inhibitory action of IPI-3063.

Caption: General experimental workflow for an in vivo study using IPI-3063.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunological effects of IPI-3063.

B Cell Proliferation Assay

This assay measures the inhibitory effect of IPI-3063 on the proliferation of mouse or human B cells.

-

Cell Preparation:

-

Mouse B cells: Isolate splenocytes from mice and enrich for B cells using negative selection kits.

-

Human B cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood and purify B cells via negative selection.

-

-

Cell Staining (Optional, for proliferation tracking):

-

Label purified B cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

-

Cell Culture and Treatment:

-

Plate the B cells in a 96-well plate at a suitable density.

-

Pre-treat the cells with various concentrations of IPI-3063 (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 30 minutes.

-

Stimulate the B cells with appropriate mitogens:

-

-

Incubation:

-

Culture the cells for 72 to 120 hours, depending on the stimulant.[1]

-

-

Analysis:

-

Harvest the cells and stain with antibodies against B cell markers (e.g., CD19, B220) and a viability dye (e.g., 7-AAD).

-

Analyze the samples by flow cytometry. Proliferation can be assessed by the dilution of the CFSE signal in the live B cell population.

-

B Cell Survival Assay

This protocol assesses the impact of IPI-3063 on B cell viability in the presence of survival factors.

-

Cell Preparation:

-

Isolate and purify mouse B cells as described in the proliferation assay.

-

-

Cell Culture and Treatment:

-

Plate the purified B cells in a 96-well plate.

-

Add survival factors such as B-cell activating factor (BAFF) or interleukin-4 (IL-4).

-

Treat the cells with a dose range of IPI-3063 or a vehicle control.

-

-

Incubation:

-

Incubate the cells for 48 hours.[1]

-

-

Analysis:

-

Stain the cells with a viability dye (e.g., Annexin V and Propidium Iodide, or 7-AAD).

-

Analyze by flow cytometry to determine the percentage of live cells in each treatment condition.

-

Western Blot for AKT Phosphorylation

This method is used to confirm the on-target effect of IPI-3063 by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

-

Cell Treatment and Lysis:

-

Culture purified B cells and stimulate them as in the proliferation assay in the presence or absence of IPI-3063 for a short period (e.g., 10-30 minutes).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the ratio of p-AKT to total AKT. A significant decrease in this ratio in IPI-3063-treated cells indicates target engagement.[1]

-

Conclusion

IPI-3063 is a powerful and selective research tool for investigating the role of PI3K-delta in the immune system. Its high potency and specificity for the p110δ isoform allow for precise modulation of this key signaling pathway in B cells and other immune cells. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize IPI-3063 in their immunological studies, contributing to a deeper understanding of B cell biology and the development of novel therapies for B cell-mediated diseases.

References

- 1. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation [frontiersin.org]

- 4. The Selective Phosphoinoside-3-Kinase p110δ Inhibitor IPI-3063 Potently Suppresses B Cell Survival, Proliferation, and Differentiation [escholarship.org]

- 5. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for IPI-3063 in In Vitro B Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-3063 is a potent and highly selective inhibitor of the p110δ catalytic isoform of phosphoinositide-3-kinase (PI3K). The PI3K signaling pathway is crucial for the development, survival, activation, and proliferation of B lymphocytes.[1][2] Dysregulation of this pathway is implicated in B cell malignancies and autoimmune diseases.[1][2] IPI-3063 serves as a valuable tool for studying the role of PI3K p110δ in B cell function. These application notes provide a detailed protocol for an in vitro B cell proliferation assay using IPI-3063, based on established methodologies.[1]

Mechanism of Action

IPI-3063 selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells. In B cells, signaling through the B-cell antigen receptor (BCR) and other co-stimulatory receptors activates PI3K. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. By inhibiting p110δ, IPI-3063 effectively blocks this signaling cascade, leading to a potent suppression of B cell proliferation.[1]

Quantitative Data Summary

The inhibitory activity of IPI-3063 on B cell proliferation has been quantified in various assays. The following table summarizes the key data points.

| Parameter | Cell Type | Assay Conditions | Value | Reference |

| IC50 | p110δ-specific cell-based assay | Not specified | 0.1 nM | [1] |

| Effective Concentration | Mouse B Cells | Stimulated with αIgM + IL-4, LPS + IL-4, or αCD40 + IL-4 | Significant reduction in proliferation starting at 1 nM | [1] |

| Effective Concentration | Human B Cells | Stimulated with human CD40L + anti-human IgM/IgG + human IL-2 + human IL-21 | Significant reduction in proliferation starting at 1 nM | [1] |

Experimental Protocols

This section details the protocol for assessing the effect of IPI-3063 on the proliferation of both mouse and human B cells in vitro using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials

-

IPI-3063 (prepare a stock solution in DMSO)

-

Primary mouse splenic B cells or human peripheral blood B cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Mouse B Cell Stimuli:

-

Anti-mouse IgM antibody

-

Recombinant mouse IL-4

-

Lipopolysaccharide (LPS)

-

Anti-mouse CD40 antibody

-

-

Human B Cell Stimuli:

-

Recombinant human CD40L

-

Goat anti-human IgM/IgG antibodies

-

Recombinant human IL-2

-

Recombinant human IL-21

-

-

FACS buffer (PBS with 2% FBS)

-

7-AAD (7-Aminoactinomycin D) or other viability dye

-

Antibodies for flow cytometry (e.g., anti-B220 for mouse, anti-CD19 for human)

-

96-well U-bottom culture plates

-

Flow cytometer

Experimental Workflow

Detailed Protocol

1. B Cell Isolation and CFSE Labeling:

-

Isolate primary B cells from mouse spleens or human peripheral blood using standard negative selection methods (e.g., magnetic bead-based kits).

-

Resuspend the purified B cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with complete culture medium to remove excess CFSE.

-

Resuspend the CFSE-labeled B cells in complete culture medium and perform a cell count.

2. Cell Seeding and IPI-3063 Treatment:

-

Seed the CFSE-labeled B cells into a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well in a volume of 100 µL.

-

Prepare serial dilutions of IPI-3063 in complete culture medium. For mouse B cells, a suggested concentration range is 0.1 nM to 100 nM. For human B cells, a range of 0.1 nM to 100 nM can also be used.[1] Include a DMSO vehicle control.

-

Add 50 µL of the IPI-3063 dilutions or vehicle control to the appropriate wells and pre-incubate the cells for 30 minutes at 37°C.

3. B Cell Stimulation:

-

Prepare a 4x stock of the desired stimulation cocktail in complete culture medium.

-

For mouse B cells:

-

Anti-IgM (e.g., 10 µg/mL) + IL-4 (e.g., 10 ng/mL)

-

LPS (e.g., 10 µg/mL) + IL-4 (e.g., 10 ng/mL)

-

Anti-CD40 (e.g., 1 µg/mL) + IL-4 (e.g., 10 ng/mL)

-

-

For human B cells:

-

CD40L (e.g., 100 ng/mL) + anti-IgM/IgG (e.g., 1 µg/mL) + IL-2 (e.g., 20 U/mL) + IL-21 (e.g., 50 ng/mL)

-

-

-

Add 50 µL of the 4x stimulation cocktail to each well, bringing the final volume to 200 µL.

4. Incubation and Data Acquisition:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 to 120 hours.[1]

-

After incubation, harvest the cells and transfer them to FACS tubes.

-

Wash the cells with FACS buffer.

-

Stain the cells with a viability dye (e.g., 7-AAD) and fluorescently labeled antibodies against B cell surface markers (e.g., B220 for mouse, CD19 for human) for 20-30 minutes on ice.

-

Wash the cells again with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.

-

Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for each sample.

5. Data Analysis:

-

Gate on the live, single B cell population (e.g., 7-AAD negative, B220+ or CD19+).

-

Analyze the CFSE fluorescence of the gated population. Proliferating cells will exhibit a stepwise reduction in CFSE intensity, with each peak representing a successive generation of cell division.

-

Quantify the percentage of divided cells (cells that have diluted CFSE compared to a non-stimulated control) and the proliferation index (the average number of divisions for all cells in the starting population).

-

Plot the proliferation data against the concentration of IPI-3063 to determine the IC50 value.